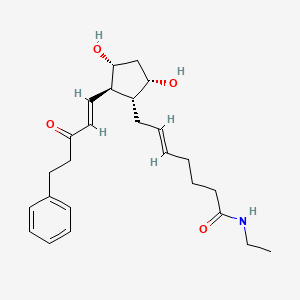
C25H30D5NO4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C25H30D5NO4 15-Keto Bimatoprost-d5 . It is a labeled impurity of Bimatoprost, a prostaglandin analog used primarily in the treatment of glaucoma and ocular hypertension . This compound is significant in pharmaceutical research and development due to its role in the synthesis and analysis of Bimatoprost and its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Keto Bimatoprost-d5 involves several steps, including the introduction of deuterium atoms to the Bimatoprost molecule. The process typically starts with the preparation of the core cyclopentane structure, followed by the addition of various functional groups through controlled chemical reactions. Common reagents used in these reactions include organometallic compounds, halogenated hydrocarbons, and catalysts to facilitate the formation of carbon-carbon and carbon-oxygen bonds .
Industrial Production Methods
Industrial production of 15-Keto Bimatoprost-d5 involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as chromatography and crystallization to isolate the desired compound. The use of advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry ensures the accurate incorporation of deuterium atoms and the overall structural integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
15-Keto Bimatoprost-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated hydrocarbons and organometallic reagents under controlled temperature and pressure conditions
Major Products
The major products formed from these reactions include various derivatives of Bimatoprost, which are used in further pharmaceutical research and development .
Scientific Research Applications
15-Keto Bimatoprost-d5 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Bimatoprost and its derivatives.
Biology: Helps in understanding the metabolic pathways and biological effects of prostaglandin analogs.
Medicine: Plays a crucial role in the development of new therapeutic agents for treating glaucoma and ocular hypertension.
Industry: Utilized in the quality control and validation of pharmaceutical products containing Bimatoprost
Mechanism of Action
The mechanism of action of 15-Keto Bimatoprost-d5 involves its interaction with prostaglandin receptors in the eye. It mimics the effects of natural prostaglandins, leading to increased outflow of aqueous humor and reduced intraocular pressure. The molecular targets include the prostaglandin F receptor (FP receptor) and associated signaling pathways, which regulate fluid dynamics within the eye .
Comparison with Similar Compounds
Similar Compounds
Bimatoprost: The parent compound, used in the treatment of glaucoma.
Latanoprost: Another prostaglandin analog with similar therapeutic effects.
Travoprost: A prostaglandin analog used for reducing intraocular pressure.
Uniqueness
15-Keto Bimatoprost-d5 is unique due to the presence of deuterium atoms, which provide stability and allow for precise analytical studies. This compound serves as a valuable tool in the synthesis and analysis of prostaglandin analogs, offering insights into their chemical behavior and therapeutic potential .
Properties
Molecular Formula |
C25H35NO4 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide |
InChI |
InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,21-24,28-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3+,17-16+/t21-,22-,23+,24-/m1/s1 |
InChI Key |
OZCBJWOYRKMMPF-DWDMWYLKSA-N |
Isomeric SMILES |
CCNC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)CCC2=CC=CC=C2)O)O |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(=O)CCC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794270.png)
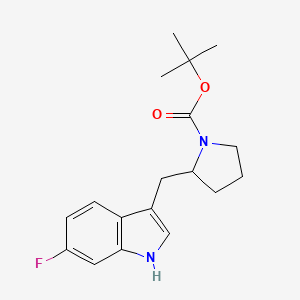
![(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid](/img/structure/B14794282.png)
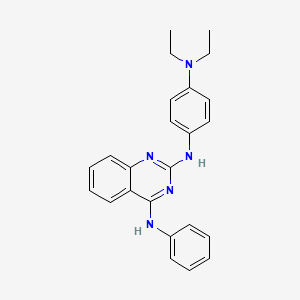
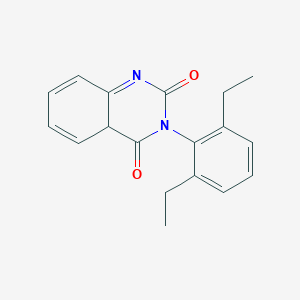
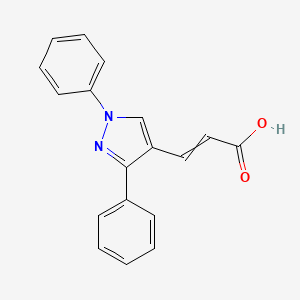
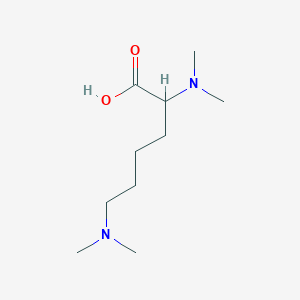

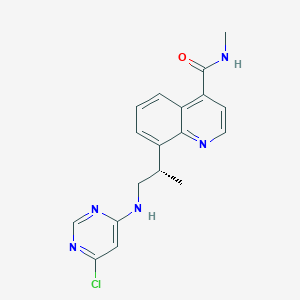
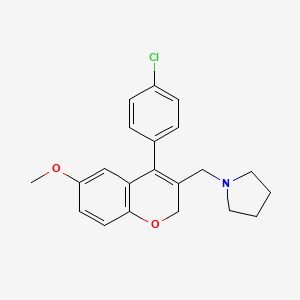
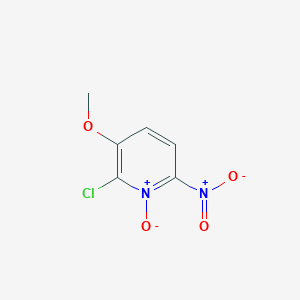
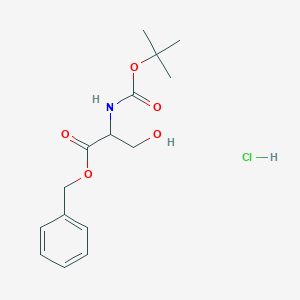

![(4R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxylic acid](/img/structure/B14794341.png)
